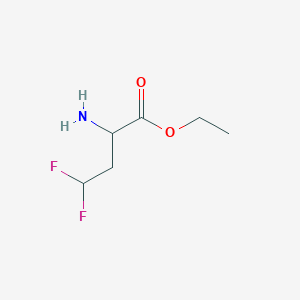

Ethyl 2-amino-4,4-difluorobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

ethyl 2-amino-4,4-difluorobutanoate |

InChI |

InChI=1S/C6H11F2NO2/c1-2-11-6(10)4(9)3-5(7)8/h4-5H,2-3,9H2,1H3 |

InChI Key |

MNDHSUAAFBEDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(F)F)N |

Origin of Product |

United States |

The Significance of Fluorinated Amino Acids and Their Derivatives in the Chemical Sciences

Fluorinated amino acids are a class of compounds where one or more hydrogen atoms have been replaced by fluorine. mdpi.com This seemingly simple substitution can induce profound changes in the molecule's physical, chemical, and biological properties. The high electronegativity of fluorine, combined with its relatively small atomic size, can alter a molecule's acidity, basicity, lipophilicity, and conformational preferences. mdpi.comresearcher.life

In the realm of medicinal chemistry, these unique properties are harnessed to enhance the efficacy and pharmacokinetic profiles of peptide-based drugs. biosynth.comnih.gov Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life. biosynth.comnih.gov Furthermore, the introduction of fluorine can modulate the binding affinity of a peptide to its biological target and improve its membrane permeability. biosynth.com Beyond pharmaceuticals, fluorinated amino acids are finding applications in materials science for creating polymers and surfaces with enhanced thermal stability and hydrophobicity, and in biotechnology for protein engineering and the development of advanced biosensors. mdpi.comnih.gov

The Unique Role of α Amino Esters As Versatile Synthetic Intermediates

Alpha-amino esters are a critical class of organic compounds that serve as versatile building blocks in a vast array of chemical syntheses. nih.gov Their structure, which features an amine and an ester group attached to the same carbon atom, allows for a wide range of chemical transformations. They are fundamental precursors for the synthesis of α-amino acids, the constituent units of proteins. khanacademy.org

The utility of α-amino esters extends far beyond this, serving as key intermediates in the construction of complex natural products, pharmaceutical agents, and peptidomimetics. nih.gov The amino group can be acylated, alkylated, or used in the formation of peptide bonds, while the ester functionality can be hydrolyzed, reduced to an alcohol, or reacted with various nucleophiles. nih.govrsc.org Modern organic synthesis has developed numerous methods for the asymmetric synthesis of enantioenriched α-amino esters, highlighting their importance in creating chiral molecules with specific biological activities. nih.gov Their stability and reactivity make them indispensable tools for chemists seeking to build complex molecular architectures. researcher.life

Research Focus on Ethyl 2 Amino 4,4 Difluorobutanoate: a Key Building Block and Subject of Mechanistic Inquiry

Established and Evolving Synthetic Routes

The construction of the this compound scaffold and related α,α-difluoroamino esters can be achieved through several distinct synthetic routes. These methodologies leverage different approaches to introduce the key fluorine atoms and build the carbon skeleton.

Nucleophilic Fluorination Strategies in α,α-Difluoroamino Ester Synthesis

Nucleophilic fluorination presents a direct approach for the introduction of fluorine into a molecule. However, the synthesis of gem-difluoro compounds through this method can be challenging due to the low reactivity of the fluoride (B91410) anion and potential side reactions. nih.gov Strategies to enhance the efficacy of nucleophilic fluorination often involve increasing the reactivity of the fluorinating agent or using more reactive substrates. nih.gov

For the synthesis of γ,γ-difluoro-α-amino esters, a potential nucleophilic fluorination route could involve the fluorination of a γ-keto-α-amino ester. This would necessitate a two-step process: initial monofluorination followed by a second fluorination event. The use of potent fluorinating agents like diethylaminosulfur trifluoride (DAST) or its analogs would be required to convert the ketone to the desired gem-difluoro group. However, the harsh conditions often required for such transformations can lead to decomposition or side reactions, particularly with the sensitive amino ester functionality.

Electrophilic Fluorination Approaches and their Mechanistic Adaptations

Electrophilic fluorination offers an alternative to nucleophilic methods and has seen significant development with the advent of stable and effective N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. tcichemicals.com These reagents act as a source of "F+" and can react with nucleophilic carbon centers, such as enolates or enol ethers. tcichemicals.com

A plausible electrophilic fluorination strategy towards this compound could involve the fluorination of a γ,δ-unsaturated α-amino ester. This would likely proceed through a halofluorination reaction, followed by elimination and a second fluorination. Alternatively, the fluorination of a γ-keto-α-amino ester with an electrophilic fluorine source could also be envisioned. For instance, the electrophilic fluorination of an N-Cbz γ-amino-β-keto ester has been demonstrated in the synthesis of a fluorinated analog of 5-aminolevulinic acid, suggesting the feasibility of this approach for related structures. nih.gov The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and reaction conditions. tcichemicals.com

Reformatsky Reagent-Mediated Syntheses of Difluorinated Esters

The Reformatsky reaction classically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. sigmaaldrich.commdpi.com This reaction can be adapted for the synthesis of difluorinated esters. The use of ethyl bromodifluoroacetate as a Reformatsky reagent allows for the introduction of a difluoroacetate (B1230586) unit. researchgate.net

In the context of synthesizing this compound, a modified aza-Reformatsky reaction could be employed. This would involve the reaction of a suitable imine, such as one derived from a protected amino aldehyde, with the Reformatsky reagent generated from ethyl bromodifluoroacetate and zinc. This approach would construct the carbon backbone and introduce the gem-difluoro group simultaneously. Diastereoselective versions of the aza-Reformatsky reaction, often employing chiral sulfinyl imines, have been developed to control the stereochemistry of the newly formed amino center. researchgate.netchemicalbook.com

A recent study demonstrated the enantioselective Reformatsky reaction between cinnamaldehyde (B126680) and ethyl bromozinc-α,α-difluoroacetate in the presence of a chiral 1,2-amino alcohol ligand, achieving good enantioselectivity. researchgate.net This highlights the potential for developing stereoselective methods for the synthesis of chiral difluorinated amino esters.

Alkylation of Glycine (B1666218) Derivatives for the Construction of Fluorinated α-Amino Ester Scaffolds

A powerful and widely used method for the synthesis of α-amino acids is the alkylation of glycine derivatives. This approach utilizes a protected glycine ester, which can be deprotonated to form a nucleophilic enolate that then reacts with an electrophile. For the synthesis of this compound, this would involve the alkylation of an ethyl glycinate (B8599266) Schiff base with a suitable 2,2-difluoropropyl electrophile, such as 1-iodo-2,2-difluoropropane.

A detailed and scalable synthesis of the closely related (S)-2-Amino-4,4,4-trifluorobutanoic acid has been reported, which provides a strong precedent for this methodology. synzeal.com In this synthesis, a chiral Ni(II) complex of a glycine Schiff base is alkylated with 2,2,2-trifluoroethyl iodide. This method is highly efficient and provides the product in high yield and excellent enantiomeric excess.

Table 1: Optimized Conditions for the Alkylation of (S)-Ni(II) complex with ICH₂CF₃ synzeal.com

| Entry | (S)-Complex (g) | ICH₂CF₃ (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | de (%) |

| 1 | 206 | 1.5 | 1.5 | DMF | 20-30 | 24 | 92 | >99 |

| 2 | 206 | 1.5 | 1.5 | DMF | 20-30 | 24 | 91 | >99 |

| 3 | 206 | 1.5 | 1.5 | DMF | 20-30 | 24 | 93 | >99 |

This robust methodology demonstrates the practicality of synthesizing fluorinated amino acids on a large scale through the alkylation of glycine derivatives.

Asymmetric and Stereoselective Synthesis

The biological activity of amino acids is highly dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of enantiopure fluorinated amino acids is of paramount importance.

Chiral Auxiliary-Mediated Approaches, including Nickel(II) Complexes, for Enantiopure Derivatives

Chiral auxiliaries are commonly employed to induce stereoselectivity in the synthesis of amino acids. One of the most successful approaches involves the use of chiral nickel(II) complexes of glycine or alanine (B10760859) Schiff bases. synzeal.com These complexes serve as chiral nucleophilic glycine equivalents, where the metal center and the chiral ligand create a rigid and well-defined chiral environment.

The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid via alkylation of a chiral Ni(II) complex of a glycine Schiff base serves as an excellent example of this approach. synzeal.com The chiral ligand, derived from (S)-proline, effectively controls the stereochemical outcome of the alkylation reaction, leading to the desired (S)-amino acid with very high diastereoselectivity. The chiral auxiliary can often be recovered and reused, making the process more economical. synzeal.com

The general strategy involves the formation of the Ni(II) complex, followed by alkylation with a suitable electrophile. The resulting diastereomerically enriched complex is then decomposed under acidic conditions to release the free amino acid and recover the chiral ligand. This methodology has been successfully applied to the gram-scale synthesis of a variety of fluorinated amino acids, demonstrating its broad applicability and robustness.

Asymmetric Catalysis in the Preparation of Fluorinated Amino Acids

The stereoselective synthesis of fluorinated amino acids is a significant challenge in synthetic organic chemistry, with asymmetric catalysis emerging as a powerful tool. Chiral transition metal complexes, in particular, have proven effective in controlling the stereochemistry of these reactions.

A notable advancement in this area is the use of chiral Ni(II) complexes for the asymmetric synthesis of a variety of fluorinated amino acids. beilstein-journals.orgnih.gov This method provides a unified approach to a range of these compounds from similar starting materials, which is a significant advantage over disparate synthetic pathways. chemrxiv.org The strategy often involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable fluorinated electrophile. For instance, the synthesis of trifluoroethylglycine (TfeGly) has been achieved on a gram-scale using this approach, demonstrating its potential for producing significant quantities of enantiopure fluorinated amino acids (>94% ee). chemrxiv.orgacs.org

The versatility of this Ni(II) complex-based methodology is highlighted by its application in the synthesis of both fluorinated aromatic and γ-branched amino acids. beilstein-journals.orgnih.gov For example, fluorinated phenylalanine analogs and both diastereomers of trifluoroleucine have been successfully synthesized. beilstein-journals.orgnih.gov The optimization of reaction conditions, such as the choice of base and solvent, is crucial for achieving high yields and diastereoselectivity. beilstein-journals.orgchemrxiv.org

Another effective asymmetric strategy involves the use of cross-metathesis (CM) reactions. acs.org The asymmetric synthesis of several fluorinated cis-2-aminocycloalkane carboxylic acid derivatives has been accomplished using a CM reaction as the key step. acs.org This approach utilizes a chiral auxiliary, such as (-)-8-phenylmenthol, to induce asymmetry. acs.org A second-generation Grubbs catalyst has been found to be compatible with the fluorinated imidoyl chlorides used in these reactions. acs.org The subsequent steps typically involve chemoselective hydrogenation, Dieckmann condensation, and stereoselective reduction to yield the desired β-amino esters. acs.org

| Catalytic System | Fluorinated Amino Acid Type | Key Features | Reference(s) |

| Chiral Ni(II) Complex | Aromatic and γ-branched α-amino acids | Gram-scale synthesis, high enantiomeric purity (>94% ee), unified approach. | beilstein-journals.orgnih.govchemrxiv.orgacs.org |

| Grubbs Catalyst (2nd Gen) | Cyclic β-amino acids | Use of cross-metathesis with fluorinated imidoyl chlorides, asymmetric induction via chiral auxiliary. | acs.org |

Emerging and Specialized Synthetic Strategies

Beyond established asymmetric catalytic methods, several innovative strategies are being developed for the synthesis of fluorinated amino acids, including metal-catalyzed difluoroalkylation, electrochemical methods, and cascade reactions.

Metal-Catalyzed Difluoroalkylation and Functionalization Reactions

The direct introduction of a difluoroalkyl group into a molecule is a highly desirable transformation. Metal catalysis has played a pivotal role in the development of such reactions. rsc.org Transition-metal catalysis, in particular, offers powerful tools for the selective synthesis of fluorinated amino acids and peptides. rsc.org These methods often involve the use of specific fluoroalkylating reagents in conjunction with a suitable metal catalyst. rsc.org

One approach involves the nickel-catalyzed dicarbofunctionalization of alkenes using reagents like bromodifluoroacetate and its derivatives. rsc.org This strategy allows for the construction of complex fluorinated amino acid structures from simpler building blocks. The growing understanding of transition-metal catalysis is enabling the design of one-step reactions that convert readily available starting materials into biologically relevant products, including α-amino acid derivatives. nih.gov These catalytic cycles often involve several sequential synthetic operations, with the metal complex activating the substrates and controlling their assembly. nih.gov

Silver-catalyzed reactions have also been employed for the aminofluorination of unactivated alkenes. acs.org For example, the reaction of N-arylpent-4-enamides with a fluorine source like Selectfluor in the presence of a silver catalyst can lead to the formation of 5-fluoromethyl-substituted γ-lactams. acs.org The proposed mechanism involves the silver-catalyzed oxidative generation of an amidyl radical followed by a silver-assisted fluorine atom transfer. acs.org

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Nickel | Dicarbofunctionalization | Alkenes, bromodifluoroacetate derivatives | Complex fluorinated amino acids | rsc.org |

| Silver | Aminofluorination | Unactivated alkenes (e.g., N-arylpent-4-enamides) | 5-Fluoromethyl-substituted γ-lactams | acs.org |

| Various Transition Metals | One-step multi-component reactions | Simple building blocks | α-Amino acid derivatives | nih.gov |

Electrochemical Methods in the Synthesis of Fluorinated Organic Compounds

Electrochemical synthesis is gaining attention as a green and sustainable method for the preparation of fluorinated compounds. acs.org This approach avoids the need for hazardous chemical fluorinating reagents and is often easily scalable. acs.org Selective electrochemical fluorination (SEF) can provide mono- and difluorinated products and is typically carried out in aprotic solvents containing a fluoride salt. acs.org

The choice of the supporting fluoride salt and the electrolytic solvent is critical for achieving efficient and selective fluorination. acs.org Constant potential or constant current electrolysis can be employed. acs.org While electrochemical perfluorination has been well-established, selective partial fluorination has been more challenging due to the low nucleophilicity of fluoride ions and anode passivation. acs.orgcecri.res.in To overcome issues like anode passivation, redox mediators can be utilized to improve current efficiencies. cecri.res.inresearchgate.net

Electrochemical methods have been successfully applied to the fluorination of active methylene (B1212753) groups in side chains and unsaturated alkenes. cecri.res.inresearchgate.net For instance, the electrochemical partial fluorination of α,β-unsaturated esters can lead to the formation of gem-β,β-difluoroesters in good yields under pulse electrolysis conditions using specific electrolytes like Et3N·5HF. lew.ro

| Electrochemical Method | Key Features | Applicable Substrates | Typical Products | Reference(s) |

| Selective Electrochemical Fluorination (SEF) | Green and sustainable, avoids hazardous reagents, scalable. | Organic molecules in aprotic solvents with fluoride salts. | Mono- and difluorinated compounds. | acs.org |

| Mediated Electrochemical Fluorination | Uses redox mediators to minimize anode passivation and improve current efficiency. | Various organic substrates. | Fluorinated compounds. | cecri.res.inresearchgate.net |

| Pulse Electrolysis | Employs specific electrolytes (e.g., Et3N·5HF). | α,β-Unsaturated esters. | gem-β,β-Difluoroesters. | lew.ro |

Cascade and Multicomponent Reactions Incorporating Difluoro Units

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and resources. nih.gov These reactions have been successfully applied to the synthesis of amino acid derivatives. researchgate.net

Catalytic asymmetric MCRs involving radical species are a frontier in this area, though challenging due to the high reactivity of open-shell radicals. acs.org One notable development is a catalytic asymmetric three-component radical cascade reaction enabled by the synergy of photoredox and Brønsted acid catalysis. acs.org This method provides access to valuable chiral α-amino acid derivatives with two adjacent stereogenic centers. acs.org

The design of cascade reactions often involves the careful selection of substrates and catalysts to control the reaction pathway. For example, palladium-catalyzed cascade reactions have been used to synthesize various heterocyclic compounds, which can be precursors or analogs of amino acids. nih.gov These reactions demonstrate excellent atom economy and operational simplicity. nih.gov The use of diverse starting materials in these reactions allows for the generation of a wide range of structurally complex products. researchgate.netfrontiersin.org

| Reaction Type | Catalysis | Key Features | Product Type | Reference(s) |

| Asymmetric Three-Component Radical Cascade | Synergistic Photoredox/Brønsted Acid | Involves radical species, creates two contiguous stereogenic centers. | Chiral α-amino acid derivatives. | acs.org |

| Palladium-Catalyzed Cascade | Ligand-free Palladium(II) | High atom economy, operational simplicity. | Substituted thiazoles and other heterocycles. | nih.gov |

| Multicomponent Reactions (MCRs) | Various (e.g., organocatalytic, metal-free) | One-pot synthesis, molecular diversity. | Structurally diverse amino acid derivatives and heterocycles. | researchgate.netfrontiersin.org |

Development of Large-Scale Preparative Methodologies for Fluorinated Amino Acid Derivatives

The transition from laboratory-scale synthesis to large-scale production of fluorinated amino acids presents significant challenges. chemrxiv.org However, several methodologies have been developed to address this need, enabling the synthesis of these valuable compounds on a gram-scale and beyond.

The previously mentioned asymmetric synthesis using chiral Ni(II) complexes has been successfully scaled up to produce a diverse range of fluorinated amino acids in enantiopure form on a gram-scale. chemrxiv.orgacs.org This approach provides a uniform two-step pathway from the Ni(II) complex to the desired Fmoc-protected fluorinated amino acids, which are ready for use in solid-phase peptide synthesis. acs.org The ability to perform these reactions on a decagram scale with high yields and diastereoselectivity underscores the industrial potential of this method. beilstein-journals.org

| Methodology | Target Compound(s) | Scale | Key Advantages | Reference(s) |

| Asymmetric Synthesis via Chiral Ni(II) Complex | Diverse fluorinated α-amino acids | Gram-scale, decagram-scale demonstrated. | High enantiomeric purity, uniform pathway to Fmoc-protected products. | beilstein-journals.orgchemrxiv.orgacs.org |

| Multi-step Synthesis with Electrophilic Fluorination | 3-Fluoro-5-aminolevulinic acid hydrochloride (racemic and enantiopure) | Scalable with good overall yields. | Access to both racemic and enantiopure forms of a complex fluorinated amino acid analog. | nih.gov |

Reactivity Profiles

The reactivity of this compound is characterized by the distinct chemical behavior of its three primary functional regions: the α-amino group, the ethyl ester, and the 4,4-difluoroalkyl chain.

Transformations Involving the α-Amino Group and its Derivatives

The α-amino group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Standard reactions include acylation, alkylation, and protection/deprotection sequences. For instance, the amino group can be protected using reagents like Fluorenylmethyloxycarbonyl-OSu (Fmoc-OSu) following the disassembly of intermediate metal complexes used in its synthesis. mdpi.com

A significant transformation is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. These intermediates are valuable for further reactions. For example, a related compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, forms a Schiff base that can undergo selective reduction via catalytic hydrogenation. researchgate.net This process can lead to the formation of diamines or, through intramolecular cyclization, yield heterocyclic structures such as five- or six-membered rings. researchgate.net The choice of catalyst is crucial in directing the selectivity of these cyclization reactions. researchgate.net

| Transformation | Reagent/Condition | Product Type | Reference |

| N-Protection | Fmoc-OSu | N-Fmoc amino acid derivative | mdpi.com |

| Schiff Base Formation | Aldehydes/Ketones | Imine | researchgate.net |

| Reductive Cyclization | H₂, Catalyst (e.g., Raney Cobalt) | Pyrrolidine (B122466) derivatives | researchgate.net |

| Oxidation | tert-butyl hypochlorite/NaI | Azo compound (in analogous systems) | nih.gov |

Reactions at the Ethyl Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being a principal reaction. This transformation is typically achieved under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4,4-difluorobutanoic acid. Acid-catalyzed hydrolysis, for example, can be effectively carried out using 6N HCl at elevated temperatures, leading to the disassembly of metal complexes used in asymmetric synthesis and yielding the free amino acid. mdpi.com

In addition to hydrolysis, the ester can undergo reduction. The use of strong reducing agents like borane-dimethyl sulfide (B99878) (BMS) can reduce the ester functionality to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-4,4-difluorobutanol. researchgate.net This reaction typically requires stoichiometric amounts of the hydride reagent. researchgate.net

| Transformation | Reagent/Condition | Product Type | Reference |

| Acid-Catalyzed Hydrolysis | 6N HCl, 50 °C | Carboxylic acid | mdpi.com |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or other bases | Carboxylate salt | nih.gov |

| Reduction | Borane-dimethyl sulfide (BMS) | Amino alcohol | researchgate.net |

Chemical Modifications and Functionalization of the 4,4-Difluoroalkyl Chain

The 4,4-difluoroalkyl chain is the most chemically robust portion of the molecule. The carbon-fluorine bonds are strong, making the gem-difluoro group generally inert to many common reagents. Direct functionalization of the difluoromethylene group is challenging and not commonly reported for this specific molecule. However, in related fluorinated systems, reactions such as dehydrofluorination or participation in radical-mediated processes can occur under specific, often harsh, conditions. Modifications to the broader molecular framework, such as the synthesis of fluorinated proline analogues, have sometimes involved the transformation of other functional groups (e.g., a hydroxyl group) into a fluoromethyl group using reagents like morpholinosulfur trifluoride. researchgate.net In other contexts, ring-opening strategies of cyclic precursors have been employed to construct difluorinated chains. nih.gov

Detailed Mechanistic Studies of Transformations

Understanding the reaction mechanisms involving this compound is key to controlling its reactivity and designing new synthetic pathways.

Elucidation of Reaction Pathways: Radical, Carbocation, and Carbene-Mediated Mechanisms

While detailed mechanistic studies specifically for this compound are not extensively documented, inferences can be drawn from related systems.

Radical Mechanisms: A radical mechanism has been proposed for reactions involving aluminum metal matrix composites, suggesting that fluorinated alkyl groups can participate in such pathways. researchgate.net

Ionic Pathways: The formation of heterocyclic compounds, such as pyrrolidines from related difluoromethylated precursors, proceeds through pathways involving imine intermediates. researchgate.net The catalytic hydrogenation of these intermediates is a key step, suggesting a mechanism akin to reductive amination. researchgate.net Cycloaddition reactions, like the 1,3-dipolar cycloaddition of azomethine ylides, represent another powerful method for constructing chiral pyrrolidine rings containing a difluoromethyl group, proceeding through a concerted pericyclic mechanism. researchgate.net

Impact of Fluorine and Stereoelectronic Effects on Reactivity and Conformation

The presence of the two fluorine atoms at the C4 position exerts a profound influence on the molecule's properties and reactivity through stereoelectronic effects.

Inductive Effect: The highly electronegative fluorine atoms induce a strong electron-withdrawing effect (-I effect) along the carbon chain. This effect decreases the basicity of the α-amino group compared to its non-fluorinated analogue, thereby lowering its pKa.

Conformational Effects: Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov In cyclic systems like proline, fluorine atoms can dramatically influence ring puckering and the cis/trans isomer ratio of the amide bond. nih.gov For an acyclic molecule like this compound, the gauche effect between the fluorine atoms and adjacent electronegative groups (the amino and ester functionalities) likely influences the preferred rotamer populations around the C2-C3 and C3-C4 bonds. This conformational bias can, in turn, affect the molecule's ability to bind to enzyme active sites or participate in stereoselective reactions. The use of ¹⁹F NMR is a particularly sensitive technique for probing these conformational subtleties and analyzing the products of reactions involving fluorinated amino acids. nih.gov

| Effect | Consequence | Reference |

| Strong -I Effect of CF₂ | Decreased pKa of the α-amino group; altered acidity of α-proton | |

| Stereoelectronic Interactions (e.g., Gauche Effect) | Influences preferred molecular conformation (rotamer population) | nih.gov |

| Spectroscopic Handle | Provides a sensitive probe for analysis via ¹⁹F NMR | nih.gov |

| Altered Molecular Properties | Changes in polarity, shape, and lipophilicity affecting biological interactions | nih.gov |

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Integration into Complex Molecular Architectures

The unique structural and electronic properties imparted by the difluoromethyl group make Ethyl 2-amino-4,4-difluorobutanoate an attractive building block for the synthesis of complex molecular architectures. While direct examples of its integration into large, intricate molecules are emerging, the utility of analogous fluorinated amino acids highlights its potential. For instance, the synthesis of complex unnatural fluorine-containing amino acids is a burgeoning field of research. nih.gov The principles used in these syntheses, such as leveraging the electronic effects of fluorine to control reactivity and conformation, are applicable to this compound.

The construction of complex molecules often relies on the predictable reactivity of building blocks. In a related context, the catalytic hydrogenation of a similar compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, has been shown to be highly selective, leading to the formation of either a diamine or heterocyclic five- or six-membered rings depending on the catalyst used. researchgate.net This demonstrates how the functional groups of such building blocks can be selectively transformed to create more complex structures.

The table below illustrates the types of complex structures that can be envisioned through the strategic use of fluorinated building blocks like this compound.

| Target Molecular Architecture | Synthetic Strategy | Potential Application |

| Fluorinated Alkaloids | Diastereoselective cyclization reactions | Biologically active compounds |

| Complex Macrolides | Stereocontrolled fragment coupling | Therapeutic agents |

| Multi-substituted Heterocycles | Catalyst-controlled cyclization | Materials science, medicinal chemistry |

Precursor for Fluorinated Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. wikipedia.org The incorporation of fluorinated amino acids like this compound is a well-established strategy to create novel peptidomimetics. The fluorine atoms can alter the conformational preferences of the peptide backbone and enhance binding affinity to biological targets.

A notable example is the complex peptidomimetic, 2-[3-[2-[[(2S)-2-[[(2S,4S)-4-cyclohexyl1-[(2S)-2-(isobutoxycarbonylamino)-3-methyl-butanoyl]pyrrolidine2-carbonyl]amino]-4,4-difluoro-butanoyl]amino]ethyl]-2,4-difluoro-phenoxy]propanoic acid. ontosight.ai This molecule incorporates a 4,4-difluoro-butanoyl moiety, directly derivable from this compound, showcasing its role in constructing highly modified peptide-like structures with potential therapeutic applications. ontosight.ai

Furthermore, this compound can serve as a precursor for various amino acid analogues. For example, constrained analogues of 2-amino-4-phosphonobutanoic acid have been prepared to study their activity as glutamate (B1630785) receptor ligands. nih.gov Similar strategies could be employed with this compound to create novel fluorinated amino acid analogues with unique biological activities.

The following table summarizes the types of peptidomimetics and amino acid analogues that can be synthesized from this compound.

| Compound Type | Synthetic Approach | Potential Advantage |

| Fluorinated Peptidomimetics | Solid-phase peptide synthesis | Increased metabolic stability, enhanced binding affinity |

| Constrained Amino Acid Analogues | Cyclization reactions | Conformationally restricted structures for target selectivity |

| Phosphonated Amino Acid Analogues | Horner-Emmons reaction | Glutamate receptor modulation |

Utility in the Construction of Diverse Organofluorine Compounds

The reactivity of the amino and ester functional groups, combined with the influence of the difluoroethyl moiety, makes this compound a versatile starting material for a variety of organofluorine compounds. Research on the catalytic hydrogenation of the closely related ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate has demonstrated that the reaction outcome can be steered towards the synthesis of different heterocyclic systems. researchgate.net Specifically, the use of different catalysts can selectively yield either diamines or cyclized products like five- and six-membered rings. researchgate.net

This highlights the potential to use this compound in the synthesis of fluorinated pyrrolidines and piperidines, which are important structural motifs in many pharmaceuticals. The synthesis of 2,4-disubstituted thiazoles is another area where amino acid esters find application, leading to compounds with potential antitumor activity. rsc.org

The table below outlines some of the diverse organofluorine compounds that could be accessed from this compound.

| Compound Class | Synthetic Method | Significance |

| Fluorinated Diamines | Catalytic Hydrogenation | Building blocks for polymers and chelating agents |

| Fluorinated Pyrrolidines | Reductive Cyclization | Important scaffolds in medicinal chemistry |

| Fluorinated Piperidines | Reductive Cyclization | Common structural units in drug molecules |

| Fluorinated Thiazoles | Hantzsch Thiazole Synthesis | Potential for biological activity |

Contributions to the Synthesis of Specialized Chemical Probes for Research Applications

Chemical probes are essential tools for studying biological processes in real-time. The incorporation of fluorine, particularly the radioactive isotope fluorine-18, is a common strategy for developing probes for Positron Emission Tomography (PET) imaging. nih.gov While direct radiolabeling of this compound with ¹⁸F has not been extensively reported, the synthesis of other ¹⁸F-labeled amino acids for brain tumor imaging demonstrates the potential in this area. nih.govnih.gov

Furthermore, the amino acid scaffold can be derivatized with fluorophores to create fluorescent probes. nih.gov For example, 2-amino-3′-dialkylaminobiphenyl-based fluorescent probes have been developed for the detection of nitric oxide. rsc.orgresearchgate.net Similarly, this compound could be functionalized with a fluorophore to generate a novel probe for studying amino acid transport or incorporation into proteins. The development of such probes would be invaluable for biomedical research.

The potential applications of this compound in the synthesis of chemical probes are summarized in the table below.

| Probe Type | Synthetic Strategy | Research Application |

| PET Imaging Probes | ¹⁸F-Radiolabeling | In vivo imaging of metabolic processes, tumor detection |

| Fluorescent Probes | Conjugation with a fluorophore | Cellular imaging, tracking of biological molecules |

| Activity-Based Probes | Incorporation of a reactive group | Studying enzyme activity and function |

Advanced Spectroscopic and Structural Analysis for Mechanistic and Derivatization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated molecules. The presence of the fluorine-19 (¹⁹F) isotope, with its 100% natural abundance and high sensitivity, makes ¹⁹F NMR a particularly powerful technique. rsc.org

The analysis of ethyl 2-amino-4,4-difluorobutanoate by NMR would involve both proton (¹H) and fluorine-19 (¹⁹F) NMR. In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃), as well as signals for the protons on the butanoate backbone. The α-proton (adjacent to the amino and ester groups) and the β-protons would show complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹⁹F NMR spectroscopy offers several advantages for studying compounds like this compound. rsc.org The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often allowing for the unambiguous assignment of different fluorine environments within a molecule or a complex mixture. rsc.orgresearchgate.net This is especially useful in mechanistic studies where multiple fluorinated species may be present simultaneously. rsc.org

For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The multiplicity of this signal would be a triplet of triplets, arising from coupling to the adjacent methylene (B1212753) protons (β-protons) and the single α-proton. The magnitude of the geminal H-F coupling constants is crucial for conformational analysis.

In derivatization studies, any chemical modification at or near the difluoromethyl group would likely induce a significant change in the ¹⁹F chemical shift, providing a clear indication of a successful reaction. For instance, in the study of N-difluoromethylated amides, the ¹⁹F NMR signals are sensitive to the local electronic environment and conformational changes. rsc.org

A key application of ¹⁹F NMR is in the study of reaction mechanisms. By acquiring ¹⁹F NMR spectra at various time points during a reaction, it is possible to identify and quantify reactants, intermediates, and products, thereby elucidating the reaction pathway. For example, in the synthesis of related fluorinated amino acids, ¹⁹F NMR can be used to monitor the progress of fluorination reactions. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| ¹H | -CH₂CH₃ | ~4.2 | Quartet | ~7 |

| ¹H | -CH₂CH₃ | ~1.3 | Triplet | ~7 |

| ¹H | α-CH | ~3.5-3.8 | Multiplet | |

| ¹H | β-CH₂ | ~2.0-2.4 | Multiplet | |

| ¹⁹F | -CF₂- | ~ -110 to -130 | Triplet of triplets |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of synthesized compounds and for monitoring the progress of chemical reactions. For this compound, with a molecular formula of C₆H₁₁F₂NO₂, the expected monoisotopic mass is approximately 167.07 g/mol .

In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 168.08. Depending on the ionization conditions and the solvent system, other adducts such as the sodium adduct [M+Na]⁺ might also be detected. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. semanticscholar.org

Reaction monitoring by MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the real-time tracking of reactants, intermediates, and products. nih.govpurdue.edu For example, during the synthesis of this compound, LC-MS could be employed to follow the disappearance of the starting materials and the appearance of the product peak with the expected m/z. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

In derivatization reactions, mass spectrometry provides unequivocal evidence for the formation of the new product. For instance, if the amino group of this compound is acylated, the mass of the resulting product will increase by a predictable amount, which can be readily confirmed by MS. Fragmentation analysis in tandem mass spectrometry (MS/MS) can further confirm the structure of the derivative by providing information about its constituent parts. nih.gov For instance, a common fragmentation pathway for amino acid esters is the loss of the ester group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₆H₁₁F₂NO₂⁺ | 167.07 |

| [M+H]⁺ | C₆H₁₂F₂NO₂⁺ | 168.08 |

| [M+Na]⁺ | C₆H₁₁F₂NNaO₂⁺ | 189.06 |

X-ray Crystallography for Detailed Conformational and Stereochemical Assignment of Derivatives

The crystal structure of a derivative of this compound would reveal the precise spatial arrangement of the atoms, including the conformation of the butanoate chain and the orientation of the difluoromethyl group relative to the rest of the molecule. This information is invaluable for understanding how the fluorine atoms influence the molecular shape and intermolecular interactions. nih.gov

For example, in the crystal structure of a peptide containing a difluoromethylated amino acid, one could determine the torsional angles (phi and psi) of the amino acid residue, which dictate the local secondary structure of the peptide. Studies on fluorinated amino acid derivatives have shown that the introduction of fluorine can significantly influence the conformational preferences of the molecule. rsc.orgnii.ac.jp

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

This detailed structural information is crucial for rational drug design and for understanding the structure-activity relationships of derivatives of this compound.

Computational and Theoretical Studies on Ethyl 2 Amino 4,4 Difluorobutanoate and Its Analogues

Molecular Dynamics Simulations and Force Field Development for Fluorinated Systems

Molecular dynamics (MD) simulations have become an indispensable tool in molecular biology and drug discovery, capturing the behavior of biomolecules in full atomic detail. nih.gov These simulations rely on a potential energy function, or force field, to describe the interactions between atoms. The accuracy of an MD simulation is critically dependent on the quality of the underlying force field. fu-berlin.de

The development of accurate force fields for fluorinated systems is a significant challenge due to the unique properties of the fluorine atom, such as its high electronegativity and low polarizability. pnas.org Standard force fields may not adequately capture the complex electronic effects introduced by fluorination. fu-berlin.de Consequently, specialized parameter sets have been developed for various fluorinated compounds, including amino acids. fu-berlin.deacs.orgnih.govbiorxiv.org

The process of developing these parameters is meticulous. For instance, in the development of parameters for fluorinated aromatic amino acids for the AMBER ff15ipq protein force field, researchers generated multiple conformations of dipeptides containing the fluorinated residue. acs.orgbiorxiv.org They then calculated the electrostatic potential for each conformation and fitted the atomic charges to reproduce these quantum mechanical results, a process known as the Implicitly Polarized Charge (IPolQ) scheme. acs.orgbiorxiv.org This ensures that the model accurately reflects the charge distribution in a solvated environment. acs.org Bonded parameters, such as those for bond lengths, angles, and dihedral angles, are also derived and optimized to match quantum mechanical calculations or experimental data. acs.orgbiorxiv.org

Several force fields and parameter sets have been specifically developed or extended to handle fluorinated amino acids, enabling more accurate simulations of fluorinated proteins and peptides.

| Force Field / Parameter Set | Fluorinated Analogues Covered | Key Features of Parameterization | Reference |

|---|---|---|---|

| AMBER ff15ipq | 4, 5, 6, 7F-Tryptophan; 3F- & 3,5F-Tyrosine; 4F- & 4-CF3-Phenylalanine | Atomic charges derived using the Implicitly Polarized Charge (IPolQ) scheme in explicit water. Includes 181 unique atomic charges and 9 unique bonded terms. | acs.orgnih.govbiorxiv.org |

| AMBER ff14SB | Apolar, non-aromatic fluorinated amino acids | Selectively optimized fluorine-specific Lennard-Jones parameters. Atomic charges derived at the RHF/6-31G* level of theory. | nih.gov |

| CHARMM | Various fluorinated amino acids (e.g., 3,5-difluorotyrosine) | Parameters derived by optimizing select water interactions based on QM calculations (MP2/6-31G(d) or HF/6-31G(d)). | nih.gov |

| GAFF/GAFF2 | General purpose for organic molecules, but may require customization for specific fluorinated compounds. | Improved parameters for fluorinated alkanes have been developed to better balance Coulomb and van der Waals interactions. | fu-berlin.de |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

Quantum chemical (QC) calculations are fundamental for understanding the electronic properties of molecules, which in turn dictate their structure, stability, and reactivity. For fluorinated amino acids, QC methods provide insights that are not easily accessible through experiments alone. These calculations have been employed to study various aspects of fluorinated protein ligands. fu-berlin.de

Furthermore, QC calculations help in understanding the reactivity of fluorinated compounds. For instance, studies on the synthesis of fluorinated amino acids often rely on understanding reaction mechanisms and transition states, which can be modeled using QC methods. The stability conferred by fluorine atoms, such as in the case of trifluoromethyl groups, can be rationalized through the analysis of bond energies and molecular orbitals. nih.gov The ability of fluorine to act as a weak hydrogen bond acceptor can also be investigated through high-level QC calculations, providing details on the nature and strength of such interactions. fu-berlin.de

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of an amino acid is critical to its function within a peptide or protein. The introduction of fluorine can impose significant conformational constraints on the amino acid backbone and side chain. beilstein-journals.orgrsc.orgfu-berlin.de Computational methods are extensively used to analyze these conformational preferences and predict the stereochemical outcomes of synthetic routes.

Organofluorine compounds often adopt predictable conformations due to stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions associated with the C-F bond. beilstein-journals.org For example, studies on δ-amino acids containing three vicinal fluorine atoms along the backbone have shown that different diastereoisomers exhibit distinct and predictable solution-state geometries. beilstein-journals.org This suggests that fluorination can be used as a tool for creating shape-controlled building blocks for peptide science. beilstein-journals.org

Computational conformational analysis typically involves scanning the potential energy surface of a molecule by systematically rotating its rotatable bonds (e.g., the Φ and Ψ backbone dihedral angles). This process helps identify low-energy, stable conformations. For instance, during force field development for fluorinated aromatic amino acids, a set of 20 dipeptide conformations was generated by progressively restraining the backbone torsion angles to sample the entire conformational space. acs.orgbiorxiv.org

The influence of fluorination on side-chain conformation has also been a subject of theoretical investigation. In fluorinated proline analogues like pipecolic acid, the six-membered ring preferentially adopts a chair conformation where the carboxyl group is equatorial, a preference that is maintained in difluorinated analogues due to favorable gauche alignments of the F-C-C-F moieties. nih.gov Such computational predictions are invaluable for the rational design of peptides with specific secondary structures. rsc.org

Investigation of Hydration Properties and Intermolecular Interactions of Fluorinated Amino Acid Analogues

The interactions of fluorinated amino acids with their environment, particularly water and other biomolecules, are of paramount importance for their application in protein engineering and drug design. nih.gov Computational studies have been instrumental in characterizing these interactions.

Fluorination is known to increase the hydrophobicity of a molecule, a property that can enhance membrane permeability and influence protein folding. numberanalytics.comnih.gov However, the hydrophobicity of fluorinated compounds is complex and has been described as "polar hydrophobicity". pnas.org The highly polar C-F bond can participate in electrostatic interactions, even within a nonpolar side chain. Computational studies of fluorinated amino acids and their interaction with water have shown that hydrogen-bond-like interactions between organic fluorine and water molecules can occur, influencing hydration free energies. acs.org

Molecular dynamics simulations have provided detailed insights into the hydration dynamics at fluorinated protein surfaces. Ultrafast fluorescence spectroscopy, complemented by simulations, has revealed that fluorinated side chains can exert an electrostatic drag on neighboring water molecules, slowing down their motion. pnas.orgacs.org This altered hydration dynamic may influence protein function, binding, and molecular recognition. pnas.org

Beyond hydration, the intermolecular forces between fluorinated amino acids and other residues in a protein core are crucial for stability. psu.edu Fluorination can modulate van der Waals forces and offer opportunities for specific dipolar interactions within binding pockets. nih.gov For instance, the replacement of hydrocarbon side chains with fluorinated ones can lead to enhanced protein stability, an effect attributed to the "fluorophilic" character of these side chains. pnas.org Computational models help to dissect these complex interactions, revealing how fluorine substitution can be used to fine-tune protein-protein interactions and enhance the affinity of peptide-based drugs for their biological targets. nih.govpsu.edu

| Interaction Type | Effect of Fluorination | Computational Investigation Method | Reference |

|---|---|---|---|

| Hydration | Described as "polar hydrophobicity". Fluorine can form weak H-bonds with water and slow down surface water dynamics. | Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM) | pnas.orgacs.org |

| Hydrophobic Interactions | Generally increases hydrophobicity, can enhance protein stability through favorable packing in the hydrophobic core. | MD Simulations, Phage Display Screening | pnas.orgnih.govpsu.edu |

| Dipolar Interactions | The polar C-F bond can engage in adventitious dipolar interactions within binding pockets, enhancing affinity. | MD Simulations, QM Calculations | nih.gov |

| Cation-π Interactions | Fluorination of aromatic rings can alter their dipolar character, modulating cation-π interactions. | QM Calculations | nih.gov |

Future Research Directions and Outstanding Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The current synthetic strategies for producing fluorinated amino acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge and a crucial area for future research is the development of more sustainable and atom-economical methods for the synthesis of Ethyl 2-amino-4,4-difluorobutanoate.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as transaminases or engineered enzymes, could offer a highly selective and environmentally benign route to the chiral amine functionality. This approach could potentially reduce the number of synthetic steps and avoid the use of heavy metal catalysts.

Another area of focus should be the development of catalytic asymmetric methods . While methods for the asymmetric synthesis of related trifluoromethylated amino acids have been reported, such as the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases, their adaptation to the difluoro analogue presents a viable research direction. mdpi.comnih.gov The development of efficient catalytic systems for the direct, enantioselective introduction of the amino group would be a significant advancement.

Furthermore, exploring flow chemistry for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for handling potentially hazardous fluorinating agents.

Exploration of Novel Reactivity Patterns for the Difluoroacetate (B1230586) Moiety

The gem-difluoro group in this compound significantly influences its chemical reactivity. The strong electron-withdrawing nature of the fluorine atoms can impact the acidity of adjacent protons and the reactivity of nearby functional groups. Future research should systematically investigate the reactivity of the difluoroacetate moiety to unlock new synthetic transformations.

Key questions to be addressed include:

How does the gem-difluoro group affect the pKa of the α-proton and the N-H protons?

Can the difluoromethylene group participate in novel C-H functionalization reactions?

What is the influence of the difluoro group on the reactivity of the ester and amino functionalities?

Understanding these reactivity patterns will be crucial for the strategic incorporation of this building block into more complex molecules. For instance, the potential for the CF2H group to act as a lipophilic hydrogen bond donor could be a key factor in its biological activity. researchgate.net

Expanding the Scope of Derivatization for Novel Chemical Scaffolds

This compound serves as a versatile scaffold for the synthesis of a wide array of novel chemical structures. Future research efforts should be directed towards expanding the scope of its derivatization to access new classes of compounds with potential biological activity.

The primary amino group offers a convenient handle for various modifications, including:

Acylation and sulfonylation: To introduce diverse substituents and modulate the compound's physicochemical properties.

Reductive amination: To form secondary and tertiary amines, leading to a broader range of analogs.

Cyclization reactions: The bifunctional nature of the molecule allows for the synthesis of various heterocyclic systems, such as lactams and other ring structures, which are prevalent in many bioactive molecules. For example, catalytic hydrogenation of a related difluoromethylated cyanobutanoate has been shown to lead to five- or six-membered ring heterocycles depending on the catalyst used. researchgate.net

The ester functionality can also be manipulated through hydrolysis, amidation, or reduction to further diversify the available chemical space.

Interdisciplinary Applications in Materials Science and Fundamental Chemical Biology Research

Beyond its potential in medicinal and agrochemical research, this compound and its derivatives could find applications in other scientific disciplines.

In materials science , the incorporation of fluorinated amino acids into peptides can lead to materials with unique properties, such as enhanced thermal stability and hydrophobicity. The self-assembly of peptides containing this compound could be explored to create novel biomaterials with tailored functionalities.

In chemical biology , this compound can serve as a valuable tool for fundamental research. The fluorine atoms can act as probes for ¹⁹F NMR spectroscopy , allowing for the study of peptide and protein conformation and interactions in a biological environment. nih.gov Furthermore, its structural similarity to ornithine makes it a potential candidate for studying enzymes involved in polyamine biosynthesis, similar to the well-known inhibitor α-difluoromethylornithine (DFMO). nih.govnih.gov

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-4,4-difluorobutanoate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound is synthesized via alkylation of glycine derivatives. A common method employs a recyclable chiral auxiliary to form a Ni(II)-glycine Schiff base complex, which is alkylated with fluorinated alkyl halides (e.g., 1,2-dibromo-1,1-difluoroethane) under basic conditions. The Ni(II) complex is disassembled to recover the chiral auxiliary and isolate the product .

- Critical Parameters :

- Temperature : Alkylation proceeds optimally at 0–5°C to minimize racemization.

- Solvent : THF or DMF enhances reaction efficiency.

- Purification : Crystallization or chromatography (e.g., silica gel) achieves >95% purity.

- Yield Optimization : Microwave-assisted synthesis (noted for similar fluorinated esters) reduces reaction time by 30–40% while maintaining yields of ~70% .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals at δ -120 to -125 ppm confirm difluorination at C4 .

- ¹H/¹³C NMR : Amino protons (δ 1.5–2.0 ppm) and ester carbonyl (δ 170–175 ppm) validate the structure .

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers (ee >98% with optimized auxiliaries) .

Q. What preliminary biological activity data exist for this compound, and how should researchers design in vitro assays?

- Methodological Answer : The compound exhibits antibacterial activity against E. coli (19 mm inhibition zone) and S. aureus via agar diffusion assays, likely due to membrane disruption from enhanced lipophilicity .

- Assay Design :

| Parameter | Recommendation |

|---|---|

| Bacterial Strains | Include Gram-positive and Gram-negative controls. |

| Concentration Range | 10–100 µM to assess dose dependence. |

| Incubation Time | 18–24 hrs at 37°C for clear inhibition zones. |

- Mechanistic Follow-Up : Use fluorescence microscopy with propidium iodide to confirm membrane permeability changes .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral Auxiliary Selection : (S)-Proline-derived auxiliaries improve enantioselectivity (up to 98% ee) .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) reduces racemization during alkylation .

- Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) for >99% ee .

Q. What role does the difluorinated motif play in the compound’s bioisosteric potential for drug design?

- Methodological Answer : The CF₂ group mimics carbonyl or hydroxyl groups in target enzymes, enhancing metabolic stability and binding affinity.

- Case Study : Analogous L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid mimics phosphoserine in peptides, resisting phosphatase cleavage while maintaining kinase interaction .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electrostatic potentials of CF₂ vs. carbonyl groups .

Q. How can contradictory biological data (e.g., variable antifungal activity) be resolved in mechanistic studies?

- Methodological Answer :

- Strain-Specific Variations : Test against Aspergillus niger (16 mm inhibition) and Candida albicans (no activity) to identify target-specific mechanisms .

- Metabolic Profiling : LC-MS-based metabolomics reveals disrupted ergosterol biosynthesis in responsive fungi .

- Resistance Assays : Serial passaging in sub-inhibitory concentrations identifies mutations in ERG11 (lanosterol demethylase) .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Minimize side reactions (e.g., β-elimination) via precise temperature control and reduced residence time .

- Scavenging Agents : Add molecular sieves or silica gel to trap HF byproducts .

- Process Analytics : In-line FTIR monitors fluorinated intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.